DL-2-(Trifluoromethyl)norleucine
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Overview
Description
DL-2-(Trifluoromethyl)norleucine is a synthetic amino acid with the molecular formula C7H12F3NO2 and a molar mass of 199.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the norleucine backbone, making it a unique derivative of the naturally occurring amino acid norleucine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of DL-2-(Trifluoromethyl)norleucine may involve more scalable processes, such as continuous flow synthesis or batch reactors. These methods ensure consistent product quality and yield while minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions
DL-2-(Trifluoromethyl)norleucine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce alcohols .
Scientific Research Applications
DL-2-(Trifluoromethyl)norleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study protein structure and function.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug design.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of DL-2-(Trifluoromethyl)norleucine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Norleucine: A naturally occurring amino acid with a similar structure but lacking the trifluoromethyl group.
Leucine: Another amino acid with a similar backbone but different side chain.
Norvaline: An isomer of norleucine with a different side chain structure.
Uniqueness
DL-2-(Trifluoromethyl)norleucine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C7H12F3NO2 |
---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C7H12F3NO2/c1-2-3-4-6(11,5(12)13)7(8,9)10/h2-4,11H2,1H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
OAWIVBGWGYNPOM-LURJTMIESA-N |
Isomeric SMILES |
CCCC[C@](C(=O)O)(C(F)(F)F)N |
Canonical SMILES |
CCCCC(C(=O)O)(C(F)(F)F)N |
Origin of Product |
United States |
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